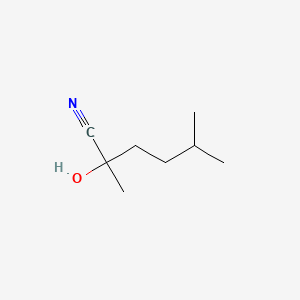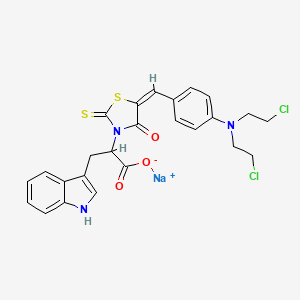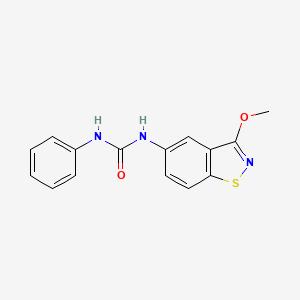
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a methoxy group attached to the benzothiazole ring and a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea typically involves the reaction of 3-methoxy-1,2-benzothiazole with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 1-(3-Hydroxy-1,2-benzothiazol-5-yl)-3-phenylurea.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted phenylurea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea can be compared with other benzothiazole derivatives to highlight its unique properties:
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group, leading to different biological activities.
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea: Contains an ethyl group, which may affect its solubility and reactivity.
3-Methoxy-1,2-benzothiazol-5-ylurea: Lacks the phenyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
104121-58-6 |
|---|---|
Molekularformel |
C15H13N3O2S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
1-(3-methoxy-1,2-benzothiazol-5-yl)-3-phenylurea |
InChI |
InChI=1S/C15H13N3O2S/c1-20-14-12-9-11(7-8-13(12)21-18-14)17-15(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,19) |
InChI-Schlüssel |
KEHQCHTVPOIYBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NSC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


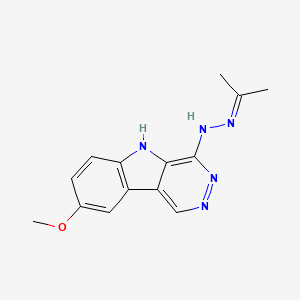
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)

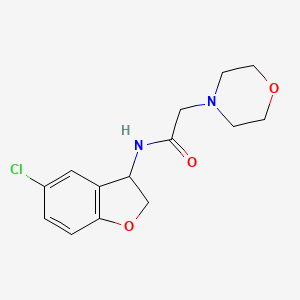
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)

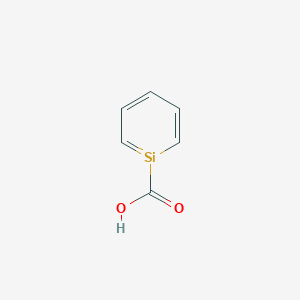
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
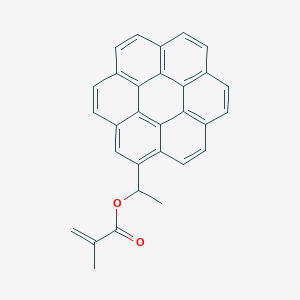
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)

